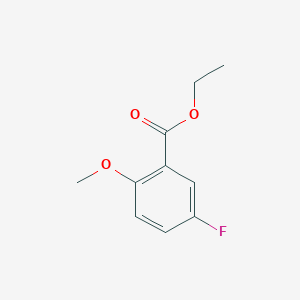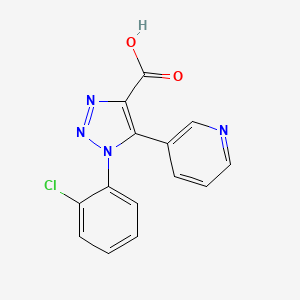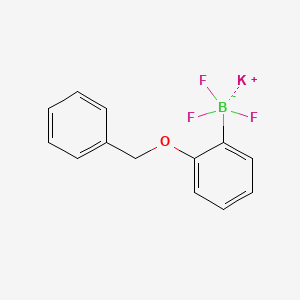![molecular formula C12H16FNO B1461782 [(2S)-1-[(3-氟苯基)甲基]吡咯烷-2-基]甲醇 CAS No. 892386-87-7](/img/structure/B1461782.png)
[(2S)-1-[(3-氟苯基)甲基]吡咯烷-2-基]甲醇
描述
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研发
吡咯烷环是许多生物活性化合物中常见的结构特征。 它在分子中的存在可以影响药物的立体化学,并增强三维空间覆盖范围,这对与对映选择性蛋白质的结合至关重要 。这种化合物可以用于设计新的药物,重点是改善药代动力学性质和提高靶标选择性。
药物化学
在药物化学中,由于吡咯烷骨架的sp³杂化,它被用来有效地探索药效团空间。 该化合物可以作为合成具有潜在治疗效果的新化合物的先导结构 。
生物活性分子合成
吡咯烷环的立体异构性允许创建不同的立体异构体,这可以导致不同的生物学特性。 这种化合物在合成需要特定空间取向才能发挥作用的生物活性分子中可能至关重要 。
对映选择性催化
该化合物的手性使其成为用于对映选择性催化的候选者。 它可以用来诱导合成分子的手性,这在某些药物的生产中是一个有价值的属性 。
生物学研究
该化合物中的氟苯基可能在生物学研究中特别令人感兴趣,因为氟化化合物通常与生物系统具有独特的相互作用。 这可以用于开发诊断工具或新的治疗方法 。
化学生物学
在化学生物学中,该化合物可以用来研究蛋白质-配体相互作用,尤其是与那些对具有吡咯烷环的配体有偏好的蛋白质的相互作用。 这有助于在分子水平上理解疾病机制 。
材料科学
该化合物的结构特征可以用于材料科学,特别是在有机半导体或其他材料的设计中,其中吡咯烷环可能赋予有利的电子特性 。
分析化学
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the biological activity of the compound .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
生化分析
Biochemical Properties
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its stereochemistry and three-dimensional coverage . It has been observed to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific signaling pathways, leading to changes in cellular responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzyme active sites, potentially inhibiting or activating their functions . These binding interactions can lead to downstream effects on gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing potential therapeutic applications of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with specific enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEDSHEHERBD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)




![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

